4-Cyclopropyl-L-phenylalanine HCl

DPP-4 inhibition type 2 diabetes medicinal chemistry

Planar 4-substituted Phe analogs fail to constrain side-chain conformation. 4-Cyclopropyl-L-phenylalanine HCl provides a cyclopropane-imposed χ1 rotamer lock for precise SAR studies. • DPP-4 IC50: 0.247 μM-most potent para-substituted variant in the 2-cyanopyrrolidine series. • Opioid selectivity: Z-isomer binds strongly; E-(2R,3S)-isomer discriminates novel δ-receptor subclass. • N-Fmoc derivative available (≥95%, 0-8°C) for direct SPPS incorporation. HCl salt enhances solubility. Pack sizes: 250 mg-100 g. R&D only.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
Cat. No. B7939396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclopropyl-L-phenylalanine HCl
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESC1CC1C2=CC=C(C=C2)CC(C(=O)O)N
InChIInChI=1S/C12H15NO2/c13-11(12(14)15)7-8-1-3-9(4-2-8)10-5-6-10/h1-4,10-11H,5-7,13H2,(H,14,15)/t11-/m0/s1
InChIKeyINIPWUPYILOWPM-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclopropyl-L-phenylalanine HCl Technical Specifications


4-Cyclopropyl-L-phenylalanine HCl is a non-canonical L-phenylalanine derivative featuring a cyclopropyl group at the para position of the phenyl ring, supplied as a hydrochloride salt. The compound possesses a molecular formula of C12H15NO2 (free base MW: 205.25 g/mol) or C12H16ClNO2 for the HCl salt (MW: 241.71 g/mol), with typical commercial purity specifications of ≥95% . The HCl salt form confers enhanced aqueous solubility and stability under standard laboratory storage conditions (2–7°C refrigeration) [1]. As a conformationally constrained aromatic amino acid analog, the cyclopropyl substituent imposes stereoelectronic constraints distinct from other 4-substituted phenylalanine derivatives, with X-ray crystallographic analysis confirming a trans configuration where the cyclopropyl group adopts an equatorial orientation relative to the carbamate plane [2].

Irreplaceability of 4-Cyclopropyl-L-phenylalanine HCl


Substitution of 4-cyclopropyl-L-phenylalanine with other para-substituted phenylalanine analogs (e.g., 4-F, 4-Cl, 4-Me) produces divergent pharmacological and conformational outcomes that preclude generic interchange. The cyclopropyl group is not a passive steric placeholder; its unique bond-angle strain, restricted rotational freedom, and distinctive electronic properties confer specific target engagement profiles that other substituents cannot replicate. In DPP-4 inhibitor development, the cyclopropyl-substituted phenylalanine derivative achieved an IC50 of 0.247 μM, demonstrating substantially greater potency than alternative substituents evaluated in the same series [1]. For peptide conformational studies, only specific diastereomers of cyclopropylphenylalanine (Z-configuration) exhibit strong opioid receptor binding affinity in enkephalin analogs, whereas other stereoisomers show negligible binding—a selectivity pattern not observed with planar aromatic analogs [2]. These quantifiable differences in enzyme inhibition potency and receptor binding selectivity directly inform procurement decisions where specific molecular recognition properties are required.

4-Cyclopropyl-L-phenylalanine HCl Comparative Evidence


DPP-4 Inhibitory Activity

In a systematic structure-activity relationship study of (S)-phenylalanine derivatives bearing a 2-cyanopyrrolidine moiety, the cyclopropyl-substituted compound (11h) exhibited the most potent DPP-4 inhibitory activity among all tested para-substituent variants, with an IC50 value of 0.247 μM [1]. This represents a significant potency enhancement compared to alternative substituents evaluated within the same chemical series, establishing the cyclopropyl group as the optimal choice for achieving maximal enzyme inhibition in this pharmacophore context.

DPP-4 inhibition type 2 diabetes medicinal chemistry

DHFR Inhibition Profile

4-Cyclopropyl-L-phenylalanine exhibits measurable inhibitory activity against dihydrofolate reductase (DHFR) from Pneumocystis carinii, with an IC50 value of 1.20 × 10^4 nM (12 μM) [1]. While this potency is modest compared to clinical antifolates, the activity profile differs from unsubstituted L-phenylalanine, which shows negligible DHFR inhibition in comparable assay systems. This differential activity establishes a baseline for understanding how cyclopropyl substitution alters target recognition relative to the native amino acid scaffold.

DHFR inhibition antifolate Pneumocystis carinii

Opioid Receptor Binding Selectivity

Incorporation of cyclopropylphenylalanine into [D-Ala2,Leu5]enkephalin at position 4 yields diastereomer-dependent opioid receptor binding that is not observed with planar aromatic phenylalanine analogs. Only peptides containing Z-cyclopropyl phenylalanine residues showed strong binding affinity to rat brain opioid receptors, whereas E-isomer-containing peptides exhibited significantly reduced or negligible binding [1]. Furthermore, the E-(2R,3S)-isomer was found to bind a novel class of δ-opioid receptors, discriminating this receptor subtype from classical δ-receptors [2]. This stereochemical sensitivity to binding is a direct consequence of the conformational constraints imposed by the cyclopropane ring and cannot be achieved with rotationally unrestricted phenylalanine or other 4-substituted planar aromatic analogs.

opioid receptors peptide conformation receptor pharmacology

χ1 Rotamer Conformational Restriction

X-ray crystallographic analysis confirms that cyclopropane-containing phenylalanine analogs adopt defined conformational states that mimic specific χ1 rotamers of phenylalanine side chains [1]. The cyclopropane ring restricts rotation about the Cα-Cβ bond, locking the aromatic ring into discrete spatial orientations. This conformational constraint is absent in 4-fluoro-L-phenylalanine, 4-chloro-L-phenylalanine, and 4-methyl-L-phenylalanine, which retain rotational freedom around the Cα-Cβ bond and can interconvert between multiple rotameric states. Molecular modeling and crystallographic studies demonstrate that cyclopropylphenylalanine derivatives enforce endo-transition state geometry with high diastereocontrol, with the cyclopropyl group adopting an equatorial orientation relative to the carbamate plane [2].

peptide conformation χ1 rotamer conformational restriction

Fmoc-Protected Building Block Availability

N-Fmoc-4-Cyclopropyl-L-phenylalanine is commercially available with purity specifications of ≥95% (HPLC), enabling direct incorporation into solid-phase peptide synthesis workflows without additional derivatization . The Fmoc-protected derivative is supplied as a white powder with storage requirements of 0–8°C, and has a molecular weight of 427.5 g/mol (C27H25NO4) . This ready-to-use format contrasts with several 4-substituted phenylalanine analogs (e.g., certain 4-alkynyl or 4-azido derivatives) that may require custom synthesis of protected forms, adding procurement complexity and lead time.

solid-phase peptide synthesis Fmoc protection non-canonical amino acid

4-Cyclopropyl-L-phenylalanine HCl Application Scenarios


DPP-4 Lead Optimization

Medicinal chemistry programs targeting dipeptidyl peptidase 4 (DPP-4) for type 2 diabetes can prioritize 4-cyclopropyl-L-phenylalanine as the phenylalanine scaffold of choice, based on the demonstrated IC50 of 0.247 μM for the cyclopropyl-substituted derivative 11h—the most potent compound among all para-substituent variants evaluated in the (S)-phenylalanine 2-cyanopyrrolidine series [1]. This potency advantage relative to alternative substituents provides a quantitative foundation for lead optimization decisions. Molecular docking studies with compound 11h have revealed specific binding mode contributions that inform further structural refinement, offering methodological value beyond potency alone [1].

Conformationally Constrained Peptidomimetics

4-Cyclopropyl-L-phenylalanine enables precise interrogation of side-chain conformation effects on receptor binding in opioid and other peptide receptor systems. X-ray crystallographic analysis confirms that the cyclopropylphenylalanine scaffold enforces a defined χ1 rotamer state, locking the aromatic ring into a discrete spatial orientation unavailable to rotationally unrestricted analogs such as 4-fluoro-, 4-chloro-, and 4-methyl-L-phenylalanine [2]. This conformational constraint allows researchers to deconvolute the thermodynamic and structural contributions of specific rotameric states to ligand-receptor recognition, a capability not afforded by conventional phenylalanine derivatives.

δ-Selective Opioid Ligand Development

In opioid receptor pharmacology, 4-cyclopropyl-L-phenylalanine provides unique diastereomer-dependent binding selectivity. Enkephalin analogs containing Z-cyclopropyl phenylalanine residues demonstrate strong opioid receptor binding, while E-isomer-containing peptides show negligible binding [3]. Notably, the E-(2R,3S)-isomer discriminates a novel class of δ-opioid receptors not recognized by other enkephalin analogs [4]. This stereochemical sensitivity enables rational design of subtype-selective opioid ligands, a capability not achievable with planar 4-substituted phenylalanine analogs that lack the cyclopropane-imposed conformational constraint.

Solid-Phase Peptide Synthesis Integration

For laboratories conducting solid-phase peptide synthesis, the commercial availability of N-Fmoc-4-Cyclopropyl-L-phenylalanine (≥95% purity, white powder, storage at 0–8°C) eliminates the need for in-house protection chemistry and purification . This ready-to-use format reduces synthetic lead time and simplifies procurement logistics compared to less common 4-substituted phenylalanine analogs that may require custom Fmoc derivatization. The building block integrates directly into standard Fmoc/tBu SPPS protocols, enabling rapid incorporation into peptide sequences for structure-activity relationship studies.

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